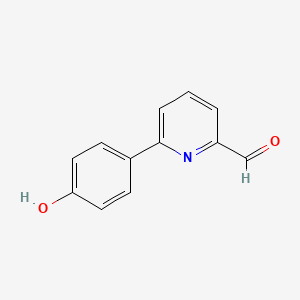

6-(4-Hydroxyphenyl)picolinaldehyde

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H9NO2 |

|---|---|

Molecular Weight |

199.20 g/mol |

IUPAC Name |

6-(4-hydroxyphenyl)pyridine-2-carbaldehyde |

InChI |

InChI=1S/C12H9NO2/c14-8-10-2-1-3-12(13-10)9-4-6-11(15)7-5-9/h1-8,15H |

InChI Key |

UWNYNZXLBDVMOA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=NC(=C1)C2=CC=C(C=C2)O)C=O |

Origin of Product |

United States |

Synthetic Methodologies for 6 4 Hydroxyphenyl Picolinaldehyde

Strategies for Carbon-Carbon Bond Formation at the Pyridine (B92270) C-6 Position

The construction of the pyridyl-aryl linkage is a cornerstone of the synthesis. Cross-coupling reactions, particularly the Suzuki-Miyaura reaction, have proven to be highly effective for this purpose. scirp.orguwindsor.ca

The Suzuki-Miyaura cross-coupling reaction stands out as a powerful and versatile method for forming carbon-carbon bonds. scirp.orguwindsor.caresearchgate.net This palladium-catalyzed reaction typically involves the coupling of an organoboron compound with a halide or triflate. libretexts.org Its advantages include mild reaction conditions and the use of environmentally safer boronic acids. uwindsor.ca

One direct approach involves the Suzuki-Miyaura coupling of a 6-halopicolinaldehyde derivative, such as 6-bromo-2-pyridinecarboxaldehyde, with a (4-hydroxyphenyl)boronic acid. sigmaaldrich.com This method offers a straightforward route to the target molecule. The reaction is typically carried out in the presence of a palladium catalyst and a base. libretexts.org

Table 1: Exemplary Catalysts and Conditions for Suzuki-Miyaura Coupling

| Catalyst | Ligand | Base | Solvent | Temperature (°C) |

| Pd(PPh₃)₄ | Triphenylphosphine (B44618) | Na₂CO₃ | Toluene/Water | 80-100 |

| Pd(dppf)Cl₂ | dppf | K₂CO₃ | Dioxane/Water | 90-110 |

| Pd₂(dba)₃ | XPhos | K₃PO₄ | THF/Water | 70-90 |

This table presents a generalized overview of typical conditions. Specific substrate combinations may require optimization.

An alternative and frequently employed strategy involves the use of a methoxy-protected phenol (B47542) precursor. almacgroup.comqub.ac.uk In this route, a 6-halopicolinaldehyde is coupled with (4-methoxyphenyl)boronic acid. The resulting 6-(4-methoxyphenyl)picolinaldehyde is then subjected to a demethylation step to unmask the hydroxyl group. This two-step approach can sometimes offer advantages in terms of reaction efficiency and purification.

While the Suzuki-Miyaura reaction is prevalent, other cross-coupling methods can also be employed for the formation of the pyridyl-aryl bond. nih.gov These can include Stille coupling (using organotin reagents), Negishi coupling (using organozinc reagents), and Hiyama coupling (using organosilicon reagents). uwindsor.canih.gov Each method has its own set of advantages and limitations regarding substrate scope, functional group tolerance, and reaction conditions. nih.gov In some instances, decarbonylative cross-coupling reactions, which utilize carboxylic acids as starting materials, present an alternative disconnection strategy. nih.gov

Suzuki-Miyaura Cross-Coupling Reactions

Functional Group Interconversions and Post-Synthetic Modifications

Functional group interconversions are essential for transforming starting materials into the desired final product. fiveable.mesolubilityofthings.comub.edu These reactions involve the conversion of one functional group into another through processes like oxidation, reduction, or substitution. imperial.ac.uk

The aldehyde group in 6-(4-hydroxyphenyl)picolinaldehyde can be introduced through various methods. wikipedia.org A common approach is the oxidation of the corresponding primary alcohol, 6-(4-hydroxyphenyl)pyridin-2-yl)methanol. A variety of oxidizing agents can be used, such as manganese dioxide (MnO₂), pyridinium (B92312) chlorochromate (PCC), or Dess-Martin periodinane (DMP), to achieve this transformation selectively. imperial.ac.uk

Alternatively, the aldehyde can be synthesized from a nitrile precursor via reduction. For example, the reduction of 6-(4-hydroxyphenyl)picolinonitrile using a reagent like diisobutylaluminium hydride (DIBAL-H) can yield the desired aldehyde. vanderbilt.edu

The aldehyde functional group itself is a versatile handle for further derivatization. wikipedia.org It can readily undergo nucleophilic addition reactions, such as the formation of imines or Schiff bases upon reaction with primary amines. wikipedia.org It can also be oxidized to the corresponding carboxylic acid or reduced to the primary alcohol, providing access to a range of related compounds. fiveable.me

Introduction and Modification of the Hydroxyphenyl Group

The introduction of the 4-hydroxyphenyl group onto the picolinaldehyde scaffold is a critical step in the synthesis of the target molecule. Palladium-catalyzed cross-coupling reactions are the primary methods employed for this transformation, offering high efficiency and functional group tolerance.

One of the most effective methods for this purpose is the Suzuki-Miyaura cross-coupling reaction. This reaction typically involves the coupling of a halogenated picolinaldehyde derivative, such as 6-chloro- or 6-bromopicolinaldehyde, with 4-hydroxyphenylboronic acid in the presence of a palladium catalyst and a base. The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and purity. For instance, a common catalytic system involves a palladium(II) acetate (B1210297) (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃) catalyst in combination with a phosphine (B1218219) ligand, such as triphenylphosphine (PPh₃) or a more specialized ligand like SPhos. A variety of bases can be employed, with potassium carbonate (K₂CO₃) and potassium phosphate (B84403) (K₃PO₄) being frequently used. The reaction is often carried out in a solvent mixture, such as toluene, dioxane, or a mixture of an organic solvent and water.

A potential challenge in the direct coupling of 6-halopicolinaldehyde with 4-hydroxyphenylboronic acid is the presence of the reactive aldehyde and hydroxyl functional groups. These groups can sometimes interfere with the catalytic cycle or lead to side reactions. To circumvent these issues, a protecting group strategy is often employed. The aldehyde group can be protected as an acetal (B89532), for example, by reacting the picolinaldehyde with ethylene (B1197577) glycol in the presence of an acid catalyst. Similarly, the hydroxyl group of the 4-hydroxyphenylboronic acid can be protected, for instance, as a methoxy (B1213986) (MeO) or a tert-butyldimethylsilyl (TBS) ether. The Suzuki coupling is then performed with the protected starting materials. Following the successful cross-coupling, the protecting groups are removed in subsequent steps to yield the final product, this compound. For example, an acetal protecting the aldehyde can be cleaved under acidic conditions, and a methoxy group can be removed using a demethylating agent like boron tribromide (BBr₃).

The table below summarizes representative conditions for the Suzuki-Miyaura coupling step in the synthesis of related biaryl compounds, which can be adapted for the synthesis of this compound.

| Aryl Halide | Boronic Acid | Catalyst | Ligand | Base | Solvent | Temp. (°C) | Yield (%) |

| 4-Bromobenzaldehyde | Benzeneboronic acid | Pd(OAc)₂ | PPh₃ | Na₂CO₃ | 1-Propanol/Water | Reflux | ~95 |

| Aryl Bromide | 4-Hydroxyphenylboronic acid | Pd(OAc)₂ | dppf | K₂CO₃ | THF | 67 | High |

| 2,6-Dichloronicotinamide | Aryl boronic acid | PXPd2 | - | K₂CO₃ | Methanol (B129727) | - | High |

This table presents data from analogous reactions and serves as a guideline for the synthesis of the target compound.

Another palladium-catalyzed method that can be utilized is the Stille cross-coupling reaction. This would involve the reaction of a 6-halopicolinaldehyde with an organostannane reagent, such as (4-hydroxyphenyl)tributylstannane. While effective, the toxicity of organotin compounds often makes the Suzuki coupling a more preferred method in many applications.

Modification of the hydroxyphenyl group can also be a key part of the synthetic strategy. For instance, a methoxy-substituted phenyl group can be introduced via Suzuki coupling with 4-methoxyphenylboronic acid. The resulting 6-(4-methoxyphenyl)picolinaldehyde can then be demethylated in a subsequent step to afford the desired this compound. This two-step approach can sometimes be more efficient, as 4-methoxyphenylboronic acid is often more stable and easier to handle than its hydroxylated counterpart.

Chemical Reactivity and Functionalization

Reactivity of the Aldehyde Functional Group

The aldehyde group is a highly reactive and versatile functional group, readily participating in a variety of chemical transformations.

One of the most important reactions of the aldehyde group is its condensation with primary amines to form Schiff bases (or imines). This reaction is typically carried out by heating the aldehyde and the amine in a suitable solvent, often with acid or base catalysis. The resulting Schiff base derivatives of this compound are of significant interest as they can act as multidentate ligands for a wide range of metal ions.

The aldehyde group can be easily oxidized to a carboxylic acid using a variety of oxidizing agents. This would yield 6-(4-hydroxyphenyl)picolinic acid, a valuable chelating agent in its own right. Conversely, the aldehyde can be reduced to a primary alcohol using reducing agents such as sodium borohydride. This transformation would produce [6-(4-hydroxyphenyl)pyridin-2-yl]methanol, a molecule with different coordination properties and potential applications.

Reactivity of the Phenol Functional Group

The phenolic hydroxyl group also offers a rich chemistry that can be exploited for further functionalization.

The hydroxyl group can be converted into an ether by reaction with an alkyl halide in the presence of a base (Williamson ether synthesis). It can also be esterified by reaction with an acyl chloride or a carboxylic anhydride. These reactions allow for the introduction of a wide variety of functional groups, which can be used to tune the solubility, electronic properties, and steric bulk of the molecule.

The hydroxyl group is an activating group for electrophilic aromatic substitution on the phenyl ring. Reactions such as nitration, halogenation, or Friedel-Crafts alkylation and acylation would be directed to the positions ortho to the hydroxyl group. This provides a pathway to further elaborate the structure of the phenyl ring, introducing additional functionalities.

Coordination Chemistry and Metal Complexation

Ligand Design Principles and Chelation Modes

The design of 6-(4-hydroxyphenyl)picolinaldehyde as a ligand is centered around its ability to form stable chelate rings with metal ions. The relative positions of the donor atoms influence the geometry and stability of the resulting complexes.

Bidentate Coordination through Pyridyl Nitrogen and Carbonyl Oxygen

The most fundamental coordination mode of this compound involves the pyridyl nitrogen and the carbonyl oxygen atoms. This arrangement allows for the formation of a stable five-membered chelate ring with a metal center. Pyridine (B92270) and its derivatives are well-known ligands in transition metal chemistry, typically acting as two-electron donors. rsc.orgresearchgate.net The nitrogen atom of the pyridine ring coordinates to the metal ion, while the adjacent carbonyl group can also bind, creating a bidentate chelate. This mode of coordination is common for picolinaldehyde and its derivatives.

Multidentate Chelating Systems via Schiff Base or Hydrazone Formation

The reactivity of the aldehyde group in this compound provides a straightforward pathway to synthesize more complex, multidentate ligands. Condensation reactions with primary amines or hydrazines yield Schiff bases and hydrazones, respectively. nih.govdergipark.org.tr These derivatives often exhibit enhanced coordination capabilities and can form highly stable metal complexes. researchgate.netjptcp.comjptcp.comresearchgate.net

Schiff bases derived from picolinaldehydes can act as tridentate or even higher-denticity ligands. nih.gov For instance, the reaction with an amino acid can introduce a carboxylate group, providing an additional coordination site. nih.gov Similarly, hydrazone formation introduces further nitrogen donor atoms, leading to ligands capable of forming multiple chelate rings. researchgate.netjptcp.comjptcp.com The resulting imine or azomethine group (-C=N-) is crucial for the biological activity and coordination properties of these compounds. nih.govjptcp.comnih.gov

The table below summarizes the types of multidentate ligands that can be formed from picolinaldehyde derivatives and their potential coordination modes.

| Derivative Type | Reactant | Potential Donor Atoms | Typical Denticity |

| Schiff Base | Primary Amine (e.g., amino acid) | Pyridyl-N, Imine-N, Carboxylate-O | Tridentate |

| Hydrazone | Hydrazine or Substituted Hydrazine | Pyridyl-N, Imine-N, Hydrazone-N | Tridentate |

| Bis-hydrazone | Dihydrazine | Pyridyl-N, Imine-N (x2), Hydrazone-N (x2) | Tetradentate or higher |

Role of the Phenolic Hydroxyl Group in Coordination

The hydroxyl group can be deprotonated to form a phenolate (B1203915), which is a strong donor and can coordinate to a metal center, potentially bridging between metal ions in polynuclear complexes. The presence of phenolic groups can influence the electronic properties of the ligand and, consequently, the stability and reactivity of the resulting metal complexes. nih.gov In some cases, the hydroxyl group can engage in hydrogen bonding, which can stabilize the crystal structure of the metal complexes. nih.gov Studies on related hydroxyphenyl-substituted ligands have shown that the position of the hydroxyl group is critical; for instance, ortho- and para-dihydroxy derivatives can exhibit different coordination behaviors compared to meta-substituted ones. nih.gov

Synthesis of Metal Complexes

The versatile coordination behavior of this compound and its derivatives allows for the synthesis of a wide array of metal complexes with various transition metals and lanthanides. The synthesis typically involves the reaction of the ligand with a metal salt in a suitable solvent.

Transition Metal Complexes (e.g., Ni(II), Pd(II), Pt(II), Ru(II), Co(II), Cu(II))

Transition metal complexes of pyridine-based ligands are extensive and well-studied. rsc.orgresearchgate.netnih.gov Schiff base and hydrazone derivatives of aldehydes readily form complexes with a range of transition metals, including Ni(II), Cu(II), and Co(II). jptcp.comjptcp.comwjpps.com The synthesis of these complexes is often achieved by reacting the pre-formed Schiff base or hydrazone ligand with a metal salt. In some cases, a one-pot synthesis is employed where the aldehyde, amine/hydrazine, and metal salt are reacted together.

The geometry of the resulting complexes is influenced by the metal ion's preferred coordination number and the denticity of the ligand. For example, tetradentate Schiff base ligands can form square planar or octahedral complexes with Ni(II) and Cu(II). derpharmachemica.com The table below provides examples of transition metal complexes formed with ligands analogous to this compound.

| Metal Ion | Ligand Type | Resulting Complex Type |

| Cu(II) | Schiff base from L-tryptophan and pyridinecarboxaldehydes | [Cu(Schiff base)₂] |

| Ni(II) | Hydrazone of 2-hydroxybenzaldehyde | Tridentate complex |

| Pt(II) | Diphosphine pyridine ligand | [PtX₂(PP)] |

| Pd(II) | Diphosphine pyridine ligand | [PdCl₂(PP)] |

| Ru(III) | Quinazoline derivatives | [RuX₃L·nH₂O] |

Lanthanide Ion Complexation

Lanthanide ions are known for their high coordination numbers and preference for oxygen-donor ligands. nih.gov The carbonyl and phenolic oxygen atoms of this compound and its derivatives make them suitable ligands for lanthanide complexation. The synthesis of lanthanide complexes often involves the reaction of a lanthanide salt, such as a nitrate (B79036) or chloride, with the ligand in a polar solvent like methanol (B129727) or ethanol. nih.govmdpi.com

The large size of lanthanide ions allows for the coordination of multiple ligands or solvent molecules, leading to high coordination numbers, typically ranging from 8 to 10. Schiff base and hydrazone derivatives are particularly effective in sensitizing the luminescence of lanthanide ions, a phenomenon known as the "antenna effect." mdpi.com In this process, the organic ligand absorbs light and transfers the energy to the lanthanide ion, which then emits at its characteristic wavelength. nih.govmdpi.com This property is of great interest for the development of luminescent materials. For example, Eu(III) and Tb(III) complexes often exhibit strong red and green luminescence, respectively.

While specific studies on lanthanide complexes of this compound are not widely reported, research on analogous systems, such as those with substituted pyridines and other Schiff bases, provides a strong indication of their potential to form stable and luminescent complexes. nih.govnih.govmdpi.comrsc.org For instance, Eu(III) complexes with para-substituted pyridine ligands have been synthesized and their photophysical properties tuned by modifying the substituent. nih.gov

Characterization of Coordination Geometries and Stoichiometries

The coordination of this compound to metal ions can result in complexes with diverse geometries and stoichiometries, largely influenced by the nature of the metal ion, the reaction conditions, and the presence of other coordinating ligands.

Studies have shown that with divalent transition metal ions such as copper(II), nickel(II), cobalt(II), and zinc(II), both 1:1 and 1:2 metal-to-ligand stoichiometries are possible. researchgate.net In 1:1 complexes, the remaining coordination sites on the metal ion are typically occupied by solvent molecules or other ancillary ligands. In 1:2 complexes, two molecules of this compound coordinate to the metal center.

The geometry of these complexes can range from square planar and tetrahedral for four-coordinate metals to octahedral for six-coordinate metals. For instance, copper(II) complexes can adopt a square pyramidal or a distorted trigonal bipyramidal geometry. researchgate.net Similarly, zinc(II) complexes have been observed to exhibit a distorted tetrahedral geometry. researchgate.net The specific geometry is a delicate balance of electronic effects, steric hindrance from the ligands, and the coordination preferences of the metal ion.

Table 1: Examples of Coordination Geometries and Stoichiometries for Metal Complexes of Pyridinyl-containing Ligands

| Metal Ion | Stoichiometry (Metal:Ligand) | Coordination Geometry |

| Copper(II) | 1:1 | Square Pyramidal |

| Copper(II) | 1:2 | Distorted Octahedral |

| Zinc(II) | 1:1 | Distorted Tetrahedral |

| Cadmium(II) | 1:1 | Distorted Trigonal Bipyramidal |

Note: This table provides illustrative examples based on related pyridinyl-containing ligands and may not be exhaustive for this compound itself.

Spectroscopic Characterization of Metal Complexes

A suite of spectroscopic techniques is employed to elucidate the structure and bonding within metal complexes of this compound.

¹H and ¹³C NMR spectroscopy are powerful tools for characterizing diamagnetic complexes, such as those of zinc(II) and cadmium(II). orientjchem.org Upon coordination to a metal ion, the chemical shifts of the protons and carbons in the ligand are altered.

The protons on the pyridine ring and the aldehyde group are particularly sensitive to coordination. A downfield shift of these proton signals is typically observed, indicating a decrease in electron density on the ligand upon donation to the metal center. The magnitude of this shift can provide insights into the strength of the metal-ligand bond. For instance, in related Schiff base complexes, the imine proton signal shifts upon complexation. orientjchem.org

For complexes of this compound, changes in the chemical shifts of the aromatic protons of the hydroxyphenyl ring can also indicate the involvement of the phenolic oxygen in coordination. The disappearance or significant downfield shift of the phenolic -OH proton signal can be a strong indicator of its deprotonation and coordination to the metal ion.

Paramagnetic NMR spectroscopy is utilized for complexes with unpaired electrons, such as those of Co(II) and Ni(II). vu.ltnih.gov While the signals are often broadened and significantly shifted, they can provide valuable information about the magnetic properties and solution structure of the complexes. vu.ltbohrium.com

Infrared (IR) spectroscopy is instrumental in identifying the coordination sites of the ligand. iosrjournals.org The vibrational frequencies of functional groups involved in bonding to the metal ion are altered upon complexation. libretexts.org

A key vibrational band to monitor is the C=O stretching frequency of the aldehyde group. Upon coordination of the aldehyde oxygen to the metal center, this band typically shifts to a lower wavenumber (frequency), indicating a weakening of the C=O bond. researchgate.net

Similarly, the C=N stretching vibration of the pyridine ring is also affected by coordination. A shift to a higher wavenumber is often observed for this band, which is characteristic of pyridine-type ligands coordinating to a metal ion. researchgate.net

The O-H stretching vibration of the phenolic group, usually observed as a broad band in the high-frequency region of the spectrum, can also provide evidence of coordination. If the phenolic oxygen is involved in bonding, this band may shift or disappear, especially if deprotonation occurs. orientjchem.org The appearance of new bands in the low-frequency region of the IR spectrum can be attributed to the formation of metal-oxygen (M-O) and metal-nitrogen (M-N) bonds. researchgate.net

Table 2: Typical IR Spectral Changes upon Coordination of this compound

| Functional Group | Vibrational Mode | Typical Shift upon Coordination |

| Aldehyde | ν(C=O) | Decrease in wavenumber |

| Pyridine | ν(C=N) | Increase in wavenumber |

| Phenolic Hydroxyl | ν(O-H) | Shift or disappearance |

| Metal-Ligand | ν(M-O), ν(M-N) | Appearance of new bands |

UV-Vis spectroscopy provides information about the electronic transitions within the ligand and the metal complexes. The spectrum of the free ligand typically shows absorption bands corresponding to π→π* and n→π* transitions within the aromatic rings and the aldehyde group. researchgate.net

Upon complexation, these bands may shift in wavelength and/or change in intensity. More significantly, new absorption bands can appear in the visible region of the spectrum, which are often attributed to ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) transitions. orientjchem.org For transition metal complexes, d-d transitions of the metal ion may also be observed, although they are often weak.

For example, in related pyridinone complexes, the formation of Cu(II) complexes is evidenced by changes in the UV-Vis spectrum, indicating the involvement of the pyridinone moieties in metal coordination. nih.gov The position and intensity of these charge transfer and d-d bands are dependent on the metal ion, its oxidation state, and the coordination geometry of the complex. researchgate.net

While not all metal complexes of this compound are luminescent, some may exhibit fluorescence or phosphorescence, particularly those involving d¹⁰ metal ions like zinc(II) and cadmium(II), or lanthanide ions. The free ligand itself may possess some emissive properties, which can be modulated upon coordination to a metal ion.

Coordination can lead to either an enhancement or quenching of the ligand's fluorescence. An enhancement, known as chelation-enhanced fluorescence (CHEF), can occur due to increased rigidity of the ligand upon complexation, which reduces non-radiative decay pathways. Conversely, quenching can be caused by energy or electron transfer from the excited state of the ligand to the metal ion.

The emission properties of these complexes are sensitive to their environment and can be influenced by factors such as solvent polarity and the presence of other molecules. This makes them potential candidates for use as fluorescent sensors. In related systems, the luminescence of complexes is dependent on the efficiency of intramolecular energy transfer between the ligand and the metal ion. researchgate.net

The most definitive method for determining the precise three-dimensional structure of a metal complex in the solid state is single-crystal X-ray diffraction. nih.gov This technique provides detailed information about bond lengths, bond angles, coordination geometry, and intermolecular interactions. nih.govresearchgate.net

The structural data obtained from X-ray crystallography is invaluable for understanding the structure-property relationships of these complexes and for validating the interpretations of spectroscopic data.

Electrochemical Behavior of Metal Complexes

The electrochemical properties of metal complexes derived from ligands like this compound are of significant interest. The interplay between the metal center and the redox-active components of the ligand can lead to complex and tunable electronic behavior.

Redox Potentials and Ligand-Based vs. Metal-Based Processes

The cyclic voltammetry of metal complexes with this compound would be expected to reveal one or more redox events. The potential at which these events occur (redox potential) provides crucial information about the ease of oxidation or reduction of the complex. A key aspect to decipher is whether these electron transfer processes are centered on the metal ion or the ligand itself.

Ligand-Based Processes: The this compound ligand possesses a phenol (B47542) group, which is known to be redox-active. The phenol can be oxidized to a phenoxyl radical. This would be a ligand-based oxidation. The potential for this process is sensitive to the deprotonation state of the phenol and the nature of the metal ion it is coordinated to. Generally, coordination to a metal ion can facilitate the oxidation of the phenol. It is also possible for the picolinaldehyde moiety to undergo reduction, which would be another example of a ligand-based redox process.

Distinguishing between metal-based and ligand-based redox events often requires a combination of electrochemical data and spectroscopic techniques. For instance, comparing the cyclic voltammograms of complexes with different, but related, ligands can provide insights. Ruthenium complexes with mixed pyridine-phenolate donor sets have shown that the replacement of a pyridyl ligand with a phenolate stabilizes the Ru(III) state, demonstrating the significant influence of the ligand on the metal's redox properties. rsc.org

Table 1: Hypothetical Redox Potentials for M(II) Complexes of this compound

| Metal Ion (M) | Proposed Redox Couple | Expected Potential Range (vs. Ag/AgCl) | Predominant Character |

| Fe(II) | Fe(III)/Fe(II) | +0.2 to +0.6 V | Metal-Based |

| Cu(II) | Cu(II)/Cu(I) | -0.1 to +0.3 V | Metal-Based |

| Ni(II) | Ni(III)/Ni(II) | +0.7 to +1.2 V | Metal-Based |

| Ligand | Phenoxyl/Phenol | +0.5 to +0.9 V | Ligand-Based |

Note: These are hypothetical values and would vary depending on the solvent, supporting electrolyte, and specific coordination environment.

Spectroelectrochemistry Studies

Spectroelectrochemistry is a powerful technique that combines electrochemical control with spectroscopic measurement, allowing for the characterization of species generated at different electrode potentials.

For metal complexes of this compound, UV-Vis-NIR spectroelectrochemistry would be particularly informative. By applying a potential to generate the oxidized or reduced form of the complex, changes in the electronic absorption spectrum can be monitored.

If a metal-based oxidation occurs, one would expect to see changes in the d-d transitions or metal-to-ligand charge transfer (MLCT) bands. For example, the oxidation of a Fe(II) to a Fe(III) complex would lead to the disappearance of the characteristic Fe(II) MLCT bands and the appearance of ligand-to-metal charge transfer (LMCT) bands at different energies.

In the case of a ligand-based oxidation , such as the formation of a phenoxyl radical, new, often intense, absorption bands in the visible or near-infrared region would appear, characteristic of the organic radical species.

EPR (Electron Paramagnetic Resonance) spectroelectrochemistry would be invaluable for studying paramagnetic species generated during redox events. If a one-electron oxidation or reduction leads to a species with an unpaired electron, its EPR spectrum can provide information about the location of that electron. A metal-centered radical will have a different g-value and hyperfine coupling pattern compared to a ligand-centered radical.

Magnetochemical Properties of Paramagnetic Metal Complexes

When this compound coordinates to paramagnetic metal ions (e.g., Mn(II), Fe(III), Co(II), Ni(II), Cu(II)), the resulting complexes will exhibit interesting magnetic properties.

Magnetic Susceptibility Measurements

Magnetic susceptibility measurements determine the degree to which a material is magnetized in an applied magnetic field. For paramagnetic complexes, this property is primarily dependent on the number of unpaired electrons. By measuring the magnetic susceptibility of a complex over a range of temperatures, its effective magnetic moment (µ_eff) can be calculated.

The spin-only magnetic moment can be estimated using the following formula:

µ_so = √[n(n+2)]

where 'n' is the number of unpaired electrons. Deviations from this spin-only value can provide information about orbital contributions to the magnetic moment.

Table 2: Expected Spin-Only Magnetic Moments for High-Spin Metal Complexes of this compound

| Metal Ion | d-electron configuration | Number of Unpaired Electrons (n) | Spin-Only Magnetic Moment (µ_so) in Bohr Magnetons (µ_B) |

| Mn(II) | d⁵ | 5 | 5.92 |

| Fe(III) | d⁵ | 5 | 5.92 |

| Co(II) | d⁷ | 3 | 3.87 |

| Ni(II) | d⁸ | 2 | 2.83 |

| Cu(II) | d⁹ | 1 | 1.73 |

The diamagnetic or paramagnetic nature of a complex can be determined through these measurements. nih.gov For instance, a Pt(II) complex with a Schiff base derived from L-phenylalanine and furfuraldehyde was found to be diamagnetic, consistent with its square-planar geometry. academie-sciences.fr

Understanding Magnetic Exchange Interactions

In polynuclear complexes, where two or more metal centers are bridged by ligands, magnetic exchange interactions can occur between the paramagnetic metal ions. The this compound ligand, with its potential to act as a bridging ligand through the phenolate oxygen, could facilitate the formation of such polynuclear species.

The nature of this interaction can be:

Antiferromagnetic: The spins on adjacent metal centers align antiparallel, leading to a decrease in the magnetic moment as the temperature is lowered.

The strength and sign of the magnetic exchange interaction (quantified by the exchange coupling constant, J) are highly dependent on the nature of the bridging ligand, the distance between the metal centers, and the orbital pathways available for spin communication. For example, in a dinuclear manganese(II) complex with a chloro-tetrazine ligand, an antiferromagnetic coupling was observed, while the corresponding cobalt(II) complex exhibited ferromagnetic coupling. rsc.org The study of how the structure of the bridging ligand influences the magnetic properties is a key area of research in molecular magnetism.

Computational and Theoretical Studies

Molecular Geometry Optimization and Conformation Analysis

The initial step in the computational analysis of 6-(4-hydroxyphenyl)picolinaldehyde would involve determining its most stable three-dimensional structure and exploring its possible conformations.

Density Functional Theory (DFT) Calculations for Ground State Structures

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, likely using a functional such as B3LYP in combination with a basis set like 6-311++G(d,p), would be employed to find the optimized ground state geometry. researchgate.net This process minimizes the energy of the molecule to predict bond lengths, bond angles, and dihedral angles that correspond to its most stable arrangement. For similar molecules, like N-(4-hydroxyphenyl)picolinamide, such calculations have been successfully used to obtain the optimized molecular geometry. researchgate.net

Conformational Analysis of the Free Ligand and its Derivatives

The presence of single bonds in this compound, particularly the bond connecting the phenyl and pyridine (B92270) rings and the bond to the aldehyde group, allows for rotational freedom, leading to different spatial arrangements or conformations. A conformational analysis would be performed by systematically rotating these bonds and calculating the energy of each resulting conformer. This process helps to identify the lowest energy conformer (the most stable one) and the energy barriers between different conformations. Such studies have been conducted on related formyl-pyridine compounds to understand their conformational properties. rsc.org

Electronic Structure and Bonding Analysis

Understanding the electronic properties of this compound is key to predicting its reactivity and intermolecular interactions.

Frontier Molecular Orbital (FMO) Theory and Energy Gaps

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between the HOMO and LUMO, known as the energy gap, is a critical parameter for determining the molecule's chemical reactivity and kinetic stability. For analogous compounds, the HOMO is often located on the electron-rich hydroxyphenyl ring, while the LUMO may be distributed over the picolinaldehyde moiety. researchgate.net A smaller HOMO-LUMO gap would suggest higher reactivity.

Table 1: Hypothetical Frontier Molecular Orbital Energies

| Molecular Orbital | Energy (eV) |

| HOMO | -6.2 |

| LUMO | -1.8 |

| Energy Gap (ΔE) | 4.4 |

Note: This table is illustrative and does not represent actual calculated data for this compound.

Charge Distribution and Electrostatic Potential Maps

The distribution of electron density within this compound can be visualized using electrostatic potential (ESP) maps. These maps highlight regions of negative potential (electron-rich areas, prone to electrophilic attack) and positive potential (electron-poor areas, prone to nucleophilic attack). For this molecule, the oxygen and nitrogen atoms would be expected to show negative electrostatic potential, while the hydrogen atoms of the hydroxyl and aldehyde groups would exhibit positive potential. researchgate.netresearchgate.net This analysis is crucial for understanding how the molecule might interact with other molecules or biological targets.

Spectroscopic Property Simulations

Computational methods can also predict the spectroscopic signatures of a molecule, which can then be compared with experimental data for validation. For instance, theoretical calculations can simulate the infrared (IR) and nuclear magnetic resonance (NMR) spectra of this compound. In studies of similar compounds, calculated vibrational frequencies and chemical shifts have shown good agreement with experimental findings, aiding in the structural confirmation of the molecule. researchgate.netnih.gov

Time-Dependent Density Functional Theory (TD-DFT) for UV-Vis and Emission Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a quantum chemical method used to investigate the electronic excited states of molecules. iupac.orgrsc.org It is particularly valuable for predicting and interpreting ultraviolet-visible (UV-Vis) absorption and emission spectra. The methodology allows for the calculation of vertical excitation energies, which correspond to the absorption of light, and the subsequent relaxation to emissive states.

For organic chromophores like this compound, the electronic transitions are typically of a π → π* or n → π* nature. TD-DFT calculations can determine the energies of these transitions and their corresponding oscillator strengths, which relate to the intensity of the absorption bands. rsc.org The choice of functional and basis set is crucial for obtaining accurate results. Hybrid functionals, such as B3LYP and PBE0, combined with a suitable basis set like 6-311+G(d,p), have been shown to provide reliable predictions for the maximum absorption wavelengths (λmax) of various organic molecules, including styrylpyrones and pyranone derivatives. youtube.comnih.gov

In a typical study, the geometry of the molecule is first optimized in its ground state. Then, TD-DFT is employed to calculate the vertical excitation energies and oscillator strengths. For instance, studies on similar styrylpyridine compounds have shown that TD-DFT can predict λmax values with a mean error of around 12 nm in solution when compared to experimental data. nih.gov The calculations can also elucidate the nature of the transitions by analyzing the molecular orbitals (MOs) involved, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.net

Furthermore, TD-DFT can be used to study the properties of the first excited state, providing insights into the emission (fluorescence) spectrum. This involves optimizing the geometry of the molecule in its first singlet excited state (S1). The energy difference between the S1 optimized geometry and the ground state (S0) geometry provides the emission energy. This approach has been successfully applied to study the dual-emissive behavior of related hydroxyphenyl-oxazole derivatives. rsc.org

| Property | Predicted Value |

| Maximum Absorption Wavelength (λmax) | ~300-350 nm |

| Molar Extinction Coefficient (ε) | High (indicative of π → π* transition) |

| Emission Wavelength (λem) | ~400-450 nm |

| Stokes Shift | ~100 nm |

Note: The values in this table are hypothetical and based on typical results for similar aromatic aldehydes and hydroxyphenyl-pyridine systems. They serve to illustrate the output of a TD-DFT calculation.

Vibrational Frequency Calculations for IR Spectral Assignment

Vibrational spectroscopy, particularly infrared (IR) spectroscopy, is a key technique for identifying functional groups within a molecule. The interpretation of experimental IR spectra can be significantly aided by computational vibrational frequency analysis, typically performed using Density Functional Theory (DFT). nih.gov This method calculates the harmonic vibrational frequencies and their corresponding IR intensities, which can then be compared with the experimental spectrum.

The process begins with the optimization of the molecule's geometry to a minimum on the potential energy surface. q-chem.com Following this, the second derivatives of the energy with respect to the nuclear coordinates are calculated to obtain the Hessian matrix. Diagonalizing this matrix yields the vibrational frequencies and the normal modes of vibration. It is common practice to scale the calculated frequencies by an empirical factor to better match experimental values, accounting for anharmonicity and other systematic errors in the calculations. nih.gov

For a molecule like this compound, vibrational analysis would help in assigning the various peaks in its IR spectrum to specific bond stretches, bends, and other vibrations. For example, one would expect to identify characteristic frequencies for the following groups:

O-H stretch of the hydroxyl group, typically appearing as a broad band around 3200-3600 cm⁻¹.

C=O stretch of the aldehyde group, expected in the region of 1680-1710 cm⁻¹.

C=N and C=C stretches of the pyridine and phenyl rings, which would appear in the 1400-1600 cm⁻¹ region.

C-H stretches of the aromatic rings, usually found just above 3000 cm⁻¹.

Ring breathing modes and other skeletal vibrations in the fingerprint region (below 1500 cm⁻¹).

Studies on related molecules like picolinaldehyde oxime and other pyridine derivatives have demonstrated the excellent agreement that can be achieved between experimental and calculated frequencies using methods like B3LYP with the 6-311++G(d,p) basis set. nih.gov The analysis of the potential energy distribution (PED) can further aid in providing a detailed and unambiguous assignment of each vibrational mode.

The following table provides a hypothetical comparison of experimental and calculated vibrational frequencies for some key functional groups in this compound, illustrating the expected outcome of such a study.

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated (Scaled) Frequency (cm⁻¹) | Assignment |

| ν(O-H) | ~3400 | ~3410 | Hydroxyl stretch |

| ν(C=O) | ~1700 | ~1705 | Aldehyde carbonyl stretch |

| ν(C=N) | ~1590 | ~1595 | Pyridine ring stretch |

| ν(C=C) | ~1550 | ~1555 | Phenyl ring stretch |

Note: The values in this table are illustrative and based on general spectroscopic data and computational results for similar compounds.

Reaction Mechanism Elucidation

Computational chemistry is also instrumental in elucidating reaction mechanisms, providing insights into the energetics and structures of reactants, transition states, and products.

Transition State Analysis for Key Synthetic Steps

A plausible and widely used method for the synthesis of this compound involves a Suzuki-Miyaura cross-coupling reaction. nih.govmdpi.com This reaction would form the crucial carbon-carbon bond between the pyridine and phenyl rings. The generally accepted catalytic cycle for the Suzuki coupling, which is catalyzed by a palladium complex, involves three main steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgyonedalabs.com

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of an aryl halide (e.g., 6-bromopicolinaldehyde). This is often the rate-determining step.

Transmetalation: The organic group from an organoboron compound (e.g., 4-hydroxyphenylboronic acid) is transferred to the palladium(II) complex. This step typically requires the presence of a base to activate the boronic acid. organic-chemistry.org

Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst. youtube.com

Transition state analysis for each of these steps can be performed using DFT calculations. By locating the transition state structures on the potential energy surface, the activation barriers for each step can be calculated. This information is crucial for understanding the kinetics of the reaction and for optimizing reaction conditions. While specific transition state analyses for the synthesis of this compound are not detailed in the provided search results, the methodology is well-established for Suzuki-Miyaura reactions. nih.gov

Energetics of Ligand-Metal Interactions

The this compound molecule can act as a ligand, coordinating to metal ions through the nitrogen atom of the pyridine ring and the oxygen atom of the aldehyde or hydroxyl group. Understanding the energetics of these ligand-metal interactions is fundamental to the study of its coordination chemistry.

DFT calculations can be used to determine the bond dissociation energies (BDEs) between the metal center and the ligand. acs.org These calculations provide a quantitative measure of the strength of the metal-ligand bond. The nature of the bonding, including the contributions of σ-donation from the ligand to the metal and π-backbonding from the metal to the ligand, can also be analyzed. nih.gov

For pyridine-based ligands, the strength of the metal-ligand bond is influenced by factors such as the nature of the metal ion, its oxidation state, and the presence of other substituents on the pyridine ring. researchgate.net For instance, electron-donating groups on the pyridine ring generally increase its basicity and strengthen the σ-donation to the metal, leading to a stronger bond. Conversely, electron-withdrawing groups can enhance π-acceptor properties. nih.gov

Studies on various transition metal complexes with pyridine have provided insights into these interactions. wikipedia.org For example, the binding energies of first-row transition metal ions to pyridine have been experimentally measured and calculated, showing trends across the periodic table. acs.org While specific energetic data for complexes of this compound is not available in the cited literature, DFT methods provide a reliable avenue for investigating these properties. asianpubs.orgresearchgate.net

The following table presents hypothetical bond dissociation energies for the coordination of this compound to different metal ions, illustrating the type of data that can be obtained from computational studies.

| Metal Ion (Mⁿ⁺) | Coordination Site | Calculated Bond Dissociation Energy (kcal/mol) |

| Cu²⁺ | N (pyridine), O (aldehyde) | ~50 |

| Zn²⁺ | N (pyridine), O (aldehyde) | ~45 |

| Ni²⁺ | N (pyridine), O (aldehyde) | ~48 |

| Pd²⁺ | N (pyridine) | ~60 |

Note: These values are illustrative and intended to represent the type of quantitative data that can be generated through DFT calculations on ligand-metal interactions.

No Scientific Data Available for "this compound" in Advanced Chemical Research Applications

Following a comprehensive search of available scientific literature, it has been determined that there is no specific research data or published articles concerning the advanced applications of the chemical compound This compound in the fields of chemosensors and catalysis. Despite extensive searches for information on its use in the development of chemosensors, its chromogenic and fluorometric sensing mechanisms, its derivatization for analyte detection, or its role in metal-ligand catalytic systems and organocatalysis, no relevant findings for this particular compound could be located.

The requested article outline, focusing on detailed aspects of its application in chemical research, cannot be fulfilled due to the absence of foundational studies on this molecule. Scientific literature provides a wealth of information on related structures, such as other picolinaldehyde derivatives, phenolic compounds, and Schiff bases, and their diverse applications. However, these findings are not directly applicable to "this compound" and any attempt to extrapolate such information would be scientifically unfounded.

Therefore, the generation of a thorough, informative, and scientifically accurate article solely on "this compound" as per the provided structure is not possible at this time due to the lack of primary research and published data on this specific compound.

Advanced Applications in Chemical Research

Supramolecular Chemistry and Self-Assembly

The non-covalent interactions facilitated by the functional groups of 6-(4-hydroxyphenyl)picolinaldehyde are pivotal to its role in supramolecular chemistry. These interactions drive the spontaneous organization of molecules into well-defined, ordered structures.

Formation of Molecular Aggregates via Non-Covalent Interactions

The hydroxyl and pyridyl groups in this compound are excellent candidates for forming strong hydrogen bonds. The phenol (B47542) group can act as a hydrogen bond donor, while the pyridine (B92270) nitrogen and the aldehyde oxygen can act as hydrogen bond acceptors. This donor-acceptor complementarity allows for the formation of intricate hydrogen-bonding networks, leading to the self-assembly of molecules into one-, two-, or three-dimensional aggregates.

In the solid state, these interactions dictate the crystal packing. Analysis of crystal structures of similar phenol- and pyridine-containing molecules reveals common hydrogen-bonding patterns, such as chains or sheets. researchgate.netnih.govbohrium.comnih.gov Furthermore, the aromatic rings in the molecule can participate in π-π stacking interactions, further stabilizing the resulting supramolecular architectures. These weak interactions, acting in concert, are crucial in crystal engineering, where the goal is to design and synthesize crystalline materials with desired structures and properties. researchgate.netnih.govbohrium.comnih.gov The interplay of hydrogen bonding and π-π stacking can lead to the formation of complex, non-covalently bound superstructures.

Dynamic Covalent Chemistry Platforms

This compound is an ideal candidate for dynamic covalent chemistry (DCC), a strategy that combines the reversibility of non-covalent interactions with the robustness of covalent bonds. The aldehyde group of the molecule can readily and reversibly react with primary amines to form imines (Schiff bases). nih.gov This reversible imine formation is a cornerstone of DCC, allowing for the creation of dynamic systems that can adapt their constitution in response to external stimuli such as changes in pH or the introduction of a template.

The equilibrium of the imine formation can be tuned, making it a powerful tool for the construction of complex molecular architectures like macrocycles or cages. The inherent "error-checking" nature of DCC, where the system can correct mistakes and converge to the most thermodynamically stable product, is a significant advantage. The combination of the reactive aldehyde and the directing capabilities of the hydroxyphenyl and pyridyl groups makes this compound a valuable component in the design of dynamic combinatorial libraries for the discovery of new receptors or functional molecules.

Host-Guest Systems and Inclusion Compounds

The structure of this compound allows it to participate in host-guest chemistry, where a host molecule can encapsulate a smaller guest molecule. The phenolic ring can act as a guest, fitting into the hydrophobic cavity of host molecules like cyclodextrins. mdpi.comresearchgate.net The formation of such inclusion complexes can significantly alter the physicochemical properties of the guest molecule, such as its solubility and stability.

Studies on similar phenolic aldehydes have shown that the aromatic ring is encapsulated within the cyclodextrin (B1172386) cavity, with the functional groups often protruding from the rim, interacting with the solvent or the host's exterior. mdpi.com The stability of these host-guest complexes is governed by a combination of hydrophobic interactions and hydrogen bonding. The ability of this compound to form such complexes opens up possibilities for its use in drug delivery, sensing, and catalysis, where the controlled release or recognition of specific molecules is required. nih.gov

Functional Materials

The unique electronic and structural features of this compound make it a promising precursor for the synthesis of advanced functional materials with applications in optics and materials science.

Building Blocks for Luminescent Materials

The extended π-system of this compound, encompassing both the pyridine and phenyl rings, provides a scaffold for creating luminescent materials. Schiff base derivatives, formed by the condensation of the aldehyde group with various amines, can exhibit interesting photophysical properties, including fluorescence. jocpr.comnih.gov The emission properties of these derivatives can be tuned by modifying the electronic nature of the amine component.

Furthermore, the pyridyl and hydroxyl groups can act as coordination sites for metal ions. The formation of metal complexes can lead to significant changes in the luminescent behavior of the ligand, often resulting in enhanced emission intensity or shifts in the emission wavelength. This phenomenon, known as chelation-enhanced fluorescence (CHEF), is a common strategy for developing fluorescent sensors and probes. Coordination of metal ions restricts the intramolecular rotation and vibration of the ligand, reducing non-radiative decay pathways and thereby increasing the fluorescence quantum yield. elsevierpure.comub.edu

Table 1: Photophysical Properties of a Schiff Base Derivative of a Related Phenolic Aldehyde

| Compound | Excitation (nm) | Emission (nm) | Solvent |

| 4-{(E)-[(4-iodophenyl)imino]methyl}-2-methoxy-6-nitrophenol | 401 | 403 | Dimethylformamide |

Data adapted from a study on a structurally related nitrovanillin Schiff base. jocpr.com

Precursors for Coordination Polymers or Metal-Organic Frameworks (MOFs)

The synthesis of coordination polymers with pyridyl-based ligands has been extensively studied, leading to a wide variety of structures with interesting properties, including porosity, catalysis, and luminescence. elsevierpure.comresearchgate.netfrontiersin.orgmdpi.com By carefully selecting the metal ion and the reaction conditions, it is possible to control the dimensionality and topology of the resulting framework. The incorporation of the functional hydroxyphenyl group can introduce additional properties to the MOF, such as sensing capabilities or post-synthetic modification handles. The porous nature of MOFs allows for the encapsulation of guest molecules, making them suitable for applications in gas storage, separation, and drug delivery. nih.gov

Table 2: Examples of Coordination Polymers with Pyridine-Based Ligands

| Metal Ion | Ligand | Dimensionality | Reference |

| Zn(II) | 4-hydroxypyridine-2,6-dicarboxylic acid | 2D | nih.gov |

| Ag(I) | (E)-2,6-diisopropyl-N-(pyrid-3-ylmethylene)aniline | 1D | researchgate.net |

| Cu(I) | Functionalized Pyridine/Bipyridine | Various | elsevierpure.com |

This table illustrates the diversity of structures that can be achieved using pyridine-containing ligands in the synthesis of coordination polymers.

Future Research Directions

Exploration of Novel Synthetic Pathways for Enhanced Yields and Selectivity

The efficient and selective synthesis of 6-(4-Hydroxyphenyl)picolinaldehyde is paramount for its widespread investigation and application. Future research should focus on developing novel synthetic methodologies that offer improvements in yield, purity, and cost-effectiveness over existing routes.

Modern cross-coupling reactions, particularly the Suzuki-Miyaura coupling, present a promising avenue. This reaction would likely involve the coupling of a protected 6-halopicolinaldehyde with 4-hydroxyphenylboronic acid or its derivatives. The exploration of various palladium catalysts, ligands, bases, and solvent systems will be crucial to optimize reaction conditions for maximum yield and selectivity.

Furthermore, direct C-H activation represents a more atom-economical approach. Research into transition-metal catalyzed C-H arylation of a picolinaldehyde precursor could provide a more direct route to the target molecule, minimizing pre-functionalization steps and waste generation. The challenge will lie in achieving high regioselectivity to ensure the functionalization occurs at the desired position on the pyridine (B92270) ring.

A comparative analysis of potential synthetic routes is presented in the table below:

| Synthetic Pathway | Potential Advantages | Key Research Focus |

| Suzuki-Miyaura Coupling | High functional group tolerance, well-established methodology. | Catalyst and ligand screening, optimization of reaction conditions (base, solvent, temperature). |

| Direct C-H Activation | High atom economy, reduced synthetic steps. | Development of selective catalysts, understanding directing group effects. |

Investigation of Advanced Coordination Modes and Heterometallic Architectures

The pyridine nitrogen and the aldehyde oxygen of this compound provide excellent coordination sites for metal ions. The phenolic hydroxyl group offers an additional site for deprotonation and coordination, enabling the formation of complex multinuclear structures.

Future investigations should explore the coordination of this ligand with a wide range of metal ions, including transition metals and lanthanides. The synthesis and characterization of these complexes will reveal novel coordination modes, such as bidentate, tridentate, or bridging fashions. Single-crystal X-ray diffraction will be instrumental in elucidating the precise binding modes and the resulting molecular geometries.

A particularly exciting direction is the design and synthesis of heterometallic architectures. By sequentially introducing different metal ions, it may be possible to construct discrete polynuclear complexes or extended coordination polymers with unique structural and electronic properties. The picolinaldehyde moiety can be further modified, for example, through condensation reactions, to create more elaborate ligand systems capable of bridging multiple metal centers in a controlled manner.

Integration into Multifunctional Hybrid Materials with Tunable Properties

The functional groups of this compound make it an ideal building block for the creation of multifunctional hybrid materials. Its ability to be incorporated into both organic and inorganic frameworks opens up possibilities for materials with tunable properties.

One promising area is the development of stimuli-responsive polymers. By grafting the compound onto a polymer backbone, materials that respond to changes in pH, temperature, or the presence of specific metal ions could be fabricated. The phenolic hydroxyl group, for instance, can undergo deprotonation at higher pH, altering the electronic properties and potentially the fluorescence of the material.

Furthermore, the compound can be used as a functional ligand in the synthesis of metal-organic frameworks (MOFs). The resulting MOFs could exhibit interesting properties such as tunable porosity, luminescence, and catalytic activity, depending on the choice of metal nodes and the connectivity of the ligand.

| Material Type | Potential Properties | Research Focus |

| Stimuli-Responsive Polymers | pH, thermal, and ion-sensing capabilities. | Polymerization techniques, characterization of responsive behavior. |

| Metal-Organic Frameworks (MOFs) | Tunable porosity, luminescence, catalysis. | Synthesis of novel MOFs, investigation of gas sorption and sensing applications. |

Development of High-Throughput Screening Methodologies for New Reagent and Sensor Applications

The inherent reactivity and potential for signaling of this compound make it a strong candidate for the development of new chemical reagents and sensors. High-throughput screening (HTS) methodologies will be essential to rapidly evaluate its potential in these areas.

HTS can be employed to screen libraries of metal ions and anions to identify specific binding events that lead to a measurable optical or electrochemical response. For example, changes in fluorescence or absorbance upon coordination to a particular analyte could form the basis of a selective sensor. The development of robust and miniaturized assay formats will be key to the successful implementation of HTS. nih.gov

Moreover, HTS can accelerate the discovery of new applications for this compound as a reagent in organic synthesis. By screening its reactivity with a diverse set of substrates and under various reaction conditions, new catalytic or stoichiometric transformations could be identified.

Deeper Theoretical Insights into Structure-Property Relationships and Reaction Dynamics

To guide and rationalize experimental efforts, in-depth theoretical studies are indispensable. Computational chemistry can provide a deeper understanding of the electronic structure, reactivity, and spectroscopic properties of this compound and its derivatives.

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations can be used to predict molecular geometries, vibrational frequencies, and electronic transitions. nih.gov These calculations will be crucial for interpreting experimental spectroscopic data and for understanding the nature of the excited states that are relevant for luminescence and sensor applications.

Quantitative Structure-Activity Relationship (QSAR) studies can be employed to correlate the structural features of derivatives of this compound with their observed properties. This can help in the rational design of new molecules with enhanced performance as sensors or in materials applications. Furthermore, molecular dynamics simulations can provide insights into the dynamic behavior of the molecule and its interactions with its environment, such as in solution or within a material matrix.

Q & A

Basic Research Question

- Stability Testing :

- Store under nitrogen at –20°C to prevent oxidation of the aldehyde group.

- Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) over 72 hours .

- Solubility :

How can enantioselective applications of this compound be explored in catalytic systems?

Advanced Research Question

The compound’s aldehyde group can act as a directing moiety in asymmetric catalysis:

- Rhodium-Catalyzed Hydroacylation : Use chiral ligands (e.g., (S)-BINAP) to induce enantioselectivity in ketone formation .

- Mechanistic Analysis : Monitor stereochemistry via chiral HPLC or circular dichroism. Contradictions in enantiomeric excess (ee) may arise from ligand-metal mismatches .

Design Tip : Computational modeling (DFT) predicts transition states to optimize ligand selection .

What methodologies are effective for derivatizing this compound to enhance bioactivity?

Advanced Research Question

- Schiff Base Formation : React with amines (e.g., hydrazines) to generate imine derivatives for antimicrobial testing .

- Cross-Coupling : Introduce fluorophenyl or methoxyphenyl groups via Buchwald-Hartwig amination to modulate electronic properties .

- Biological Screening : Use MIC assays against S. aureus and E. coli; correlate substituent effects with activity .

Data Interpretation : Conflicting bioactivity results may stem from aggregation or solvent interference—validate via dose-response curves .

How should researchers address contradictory spectral data when synthesizing this compound derivatives?

Advanced Research Question

Common contradictions and solutions:

- NMR Splitting Patterns : Unexpected multiplicity (e.g., doublets instead of singlets) may indicate rotamers. Heat samples to 60°C to average signals .

- Mass Spec Fragmentation : Unassigned peaks (e.g., m/z 197.1) suggest dehydration artifacts. Confirm via HRMS .

- IR Absence of O–H : Hydrogen bonding in solid-state masks O–H stretches. Analyze via KBr pellet with controlled humidity .

What computational tools are recommended for predicting the reactivity of this compound in complex reactions?

Advanced Research Question

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .

- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., DMF vs. THF) .

- Software : Gaussian 16 or ORCA for energy minimization; VMD for visualization .

Validation : Cross-check computational results with experimental kinetic data (e.g., Arrhenius plots) .

How can the compound’s potential as a fluorescent probe be evaluated?

Advanced Research Question

- Photophysical Studies : Measure fluorescence quantum yield (Φ) in ethanol using quinine sulfate as a standard.

- Stokes Shift : A large shift (~100 nm) indicates intramolecular charge transfer (ICT) from hydroxyphenyl to aldehyde .

- Applications : Test pH sensitivity (pKa ~8.5) for biosensing; contradictory emission quenching may arise from aggregation—use nanoencapsulation to mitigate .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.